molecular formula C7H6BrClO2S B1524288 2-Bromo-3-methylbenzenesulfonyl chloride CAS No. 1261566-57-7

2-Bromo-3-methylbenzenesulfonyl chloride

Cat. No. B1524288
CAS RN: 1261566-57-7
M. Wt: 269.54 g/mol
InChI Key: PIFIURZNLONQND-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzenesulfonyl chloride is a white crystalline solid. It has a molecular formula of C7H6BrClO2S and an average mass of 269.543 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

2-Bromo-3-methylbenzenesulfonyl chloride is a white crystalline solid. Its molecular weight is 269.54 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Solvation Effects and Hydrolysis

Research by Ivanov et al. (2004) on the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide in water-rich H2O-dioxane mixtures emphasizes the influence of the halogen type on solvation effects. This study suggests that structural and energy parameters of similar compounds significantly impact their reactivity and hydrolysis kinetics, highlighting the critical role of solvation effects in chemical transformations Ivanov, S., Kislov, V., & Gnedin, B. G. (2004). Russian Journal of General Chemistry.

Synthesis of Quinolines

Amarasekara and Hasan (2014) demonstrated the utility of 1-(1-Alkylsulfonic)-3-methylimidazolium chloride ionic liquids as catalysts for the Skraup synthesis of quinolines under microwave conditions. This illustrates the role of sulfonyl chloride derivatives in facilitating heterocyclic compound synthesis, offering a metal-free, efficient alternative for the production of quinolines Amarasekara, A., & Hasan, M. A. (2014). Tetrahedron Letters.

Direct Arylation with Heteroaromatics

Skhiri et al. (2015) explored the desulfitative arylation of heteroarenes using (poly)halobenzenesulfonyl chlorides, showcasing the potential of sulfonyl chlorides in direct arylation reactions. This work demonstrates the ability to retain halogen substituents on the benzene ring during the reaction, enabling further chemical modifications and the synthesis of complex bi(hetero)aryls Skhiri, A., et al. (2015). European Journal of Organic Chemistry.

Radical Bromination

Quartara et al. (2006) investigated the radical bromination of aromatic sulfonyl chlorides, highlighting an environmentally friendlier approach by avoiding chlorinated solvents. This research underscores the reactivity of sulfonyl chloride derivatives in radical bromination reactions, contributing to the synthesis of pharmacologically relevant compounds Quartara, L., et al. (2006). Letters in Organic Chemistry.

Coenzyme Q10 Synthesis

Mu et al. (2011) reported on the synthesis of a key intermediate of Coenzyme Q10 from p-toluenesulfonyl chloride, providing insights into the synthesis pathways utilizing sulfonyl chlorides for high-value biochemical compounds. This study showcases the application of sulfonyl chloride derivatives in the pharmaceutical industry, particularly in synthesizing complex molecules like Coenzyme Q10 Mu, F., et al. (2011). Molecules.

Safety And Hazards

While the specific safety data sheet for 2-Bromo-3-methylbenzenesulfonyl chloride was not found, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFIURZNLONQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbenzenesulfonyl chloride

CAS RN

1261566-57-7
Record name 2-bromo-3-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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